C2 Stereochemistry Drives Potency Differences in DAGLα/ABHD6 Inhibitors
In a systematic SAR study of chiral 2-benzylpiperidine-based triazole ureas as dual DAGLα/ABHD6 inhibitors, compounds possessing the same relative stereochemistry at C2 as the (S)-configured building block exhibited 30–100-fold higher inhibitory potency compared to their corresponding (R)-configured diastereomers when evaluated in a colorimetric assay using membrane fractions from HEK293T cells overexpressing recombinant human DAGLα [1]. The research explicitly concluded that the configuration of the carbon bearing the C2 benzyl substituent has a profound influence on inhibitory activity for both DAGLα and ABHD6 [1].
| Evidence Dimension | DAGLα inhibitory potency (fold difference between diastereomers) |
|---|---|
| Target Compound Data | Compounds with (S)-configuration at C2 (e.g., 4a–6a) — reference potency |
| Comparator Or Baseline | Corresponding (R)-configured diastereomers (4b–6b) |
| Quantified Difference | 30–100-fold drop in potency for the (R)-configuration series relative to the (S)-configuration series |
| Conditions | Colorimetric assay with para-nitrophenylbutyrate substrate; membrane fractions from HEK293T cells overexpressing recombinant human DAGLα |
Why This Matters
This demonstrates that procurement of the incorrect enantiomer for building block-based library synthesis could yield compounds with 30–100-fold lower potency, invalidating SAR interpretation and lead optimization efforts.
- [1] Deng, H.; van der Wel, T.; van den Berg, R. J. B. H. N.; et al. Chiral disubstituted piperidinyl ureas: a class of dual diacylglycerol lipase-α and ABHD6 inhibitors. Med. Chem. Commun. 2017, 8, 982–988. View Source
